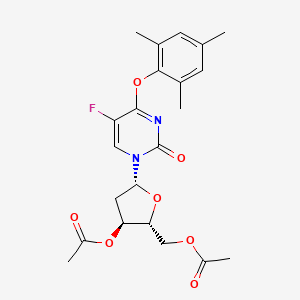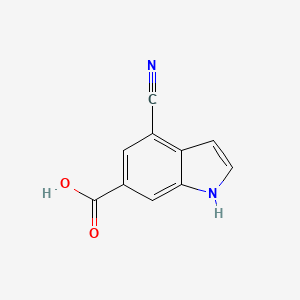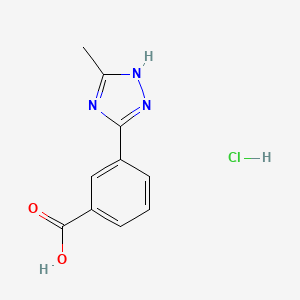
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride
Overview
Description
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole-containing compounds, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Structural Analysis and Activity Predictions
- Secondary Interactions and Structure-Activity Relationship : The compound, related to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, has been studied for its structural motifs and interactions like C-H...π and π...π. These interactions play a significant role in its bioactivity predictions, particularly as an Endothelin B receptor antagonist (Dinesh, 2013).
Synthesis and Derivative Development
- Synthesis of Triazolylindole Derivatives for Antifungal Activity : Novel compounds, including those structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, have been synthesized and evaluated for antifungal activity. These derivatives demonstrate the versatility of the base compound in creating effective antifungal agents (Singh & Vedi, 2014).
Metal Complex Formation
- Metal Complexes with Schiff Base Ligands : The compound, similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, has been used to form metal complexes, indicating potential applications in coordination chemistry and materials science (Kalshetty et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition Studies : Derivatives of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid have been researched for their effectiveness as corrosion inhibitors. These studies are crucial for applications in industrial chemistry and materials protection (Yadav et al., 2013).
Pharmaceutical Applications
- Synthesis for Anti-inflammatory and Analgesic Activities : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting potential pharmaceutical applications (Hunashal et al., 2014).
Coordination Polymers
- In Situ Formation in Coordination Polymers : Research has been conducted on the in situ formation of coordination polymers using compounds structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid. This opens pathways in materials science and nanotechnology (Deng et al., 2018).
properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15;/h2-5H,1H3,(H,14,15)(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOBCVMGCWHPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



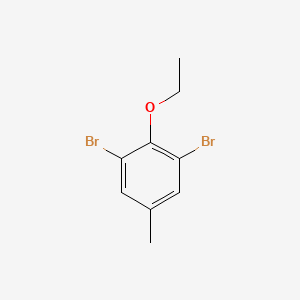

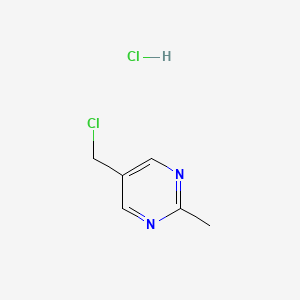
![[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene](/img/structure/B1431295.png)
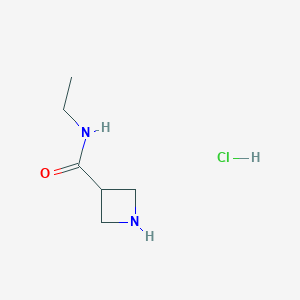
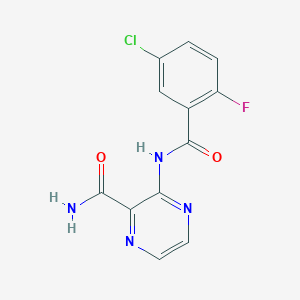
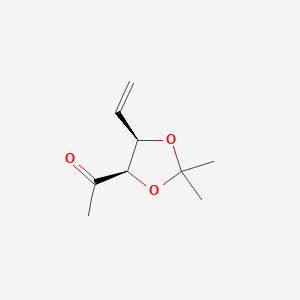

![2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B1431303.png)

